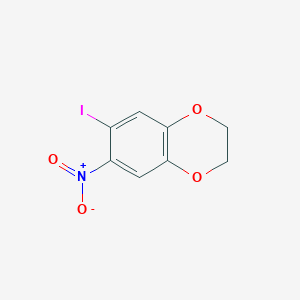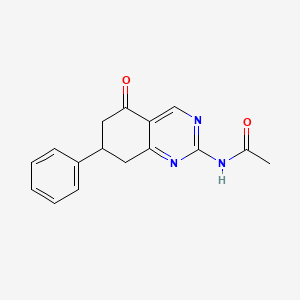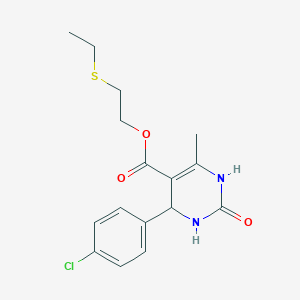![molecular formula C17H22N4O2 B5217894 N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B5217894.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide, also known as Meclizine, is a compound that belongs to the class of antihistamines and anticholinergics. This compound is used to treat symptoms of motion sickness, vertigo, and nausea. In addition to its clinical applications, Meclizine has been extensively studied for its potential use in scientific research.
作用机制
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide acts as a competitive antagonist of histamine H1 receptors and muscarinic acetylcholine receptors. By blocking the activity of these receptors, N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide can reduce the effects of histamine and acetylcholine on the central nervous system. This leads to a decrease in symptoms such as nausea, dizziness, and vertigo.
Biochemical and Physiological Effects:
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide has been shown to have a variety of biochemical and physiological effects. In addition to its activity as an antagonist of histamine H1 receptors and muscarinic acetylcholine receptors, N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide has been shown to modulate the activity of several neurotransmitter systems. This compound has been shown to increase the release of dopamine and norepinephrine in the brain, while decreasing the release of serotonin. N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels.
实验室实验的优点和局限性
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide has several advantages for use in lab experiments. This compound has a well-defined mechanism of action and has been extensively studied, making it a valuable tool for investigating the role of histamine and acetylcholine receptors in various neurological and psychiatric disorders. However, N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide also has several limitations. This compound has a relatively low potency and selectivity for histamine H1 receptors and muscarinic acetylcholine receptors, which can make it difficult to achieve specific effects in lab experiments.
未来方向
There are several future directions for research on N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide. One area of interest is the potential use of this compound in the treatment of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and depression. Another area of interest is the development of more potent and selective N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide analogs, which could be used to investigate the role of histamine and acetylcholine receptors in greater detail. Additionally, the use of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide in combination with other compounds, such as other antihistamines or anticholinergics, could be explored to achieve more specific effects.
合成方法
The synthesis of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide involves the reaction of 2-methoxynicotinic acid with thionyl chloride to form 2-methoxy-nicotinoyl chloride. This intermediate is then reacted with diethylamine and 3-pyridinecarboxaldehyde to form N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide.
科学研究应用
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide has been widely used in scientific research due to its ability to act as an antagonist of histamine H1 receptors and muscarinic acetylcholine receptors. This compound has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. These properties make N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide a valuable tool for investigating the mechanisms underlying various neurological and psychiatric disorders.
属性
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-4-21(5-2)15-13(8-6-10-18-15)12-20-16(22)14-9-7-11-19-17(14)23-3/h6-11H,4-5,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTOBCKLJWECEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5217826.png)
![N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5217831.png)


![1-(2-fluorobenzyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5217837.png)
![2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol](/img/structure/B5217848.png)
![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217858.png)
![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5217869.png)


![N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5217877.png)
![3-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5217881.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5217888.png)